molecular formula C14H13N3O3 B14438066 1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one CAS No. 80104-76-3

1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one

Cat. No.: B14438066
CAS No.: 80104-76-3
M. Wt: 271.27 g/mol
InChI Key: XXIFKNDOYXUMRY-UHFFFAOYSA-N
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Description

1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one is a chemical compound that features a complex aromatic structure It contains both amino and nitro functional groups, which contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of aniline derivatives, followed by acylation and subsequent reduction reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro and amino groups

Properties

CAS No.

80104-76-3

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

1-[3-(2-amino-4-nitroanilino)phenyl]ethanone

InChI

InChI=1S/C14H13N3O3/c1-9(18)10-3-2-4-11(7-10)16-14-6-5-12(17(19)20)8-13(14)15/h2-8,16H,15H2,1H3

InChI Key

XXIFKNDOYXUMRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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